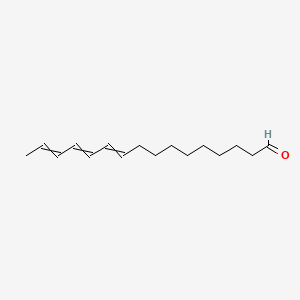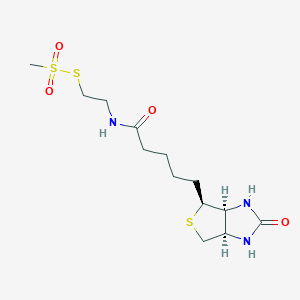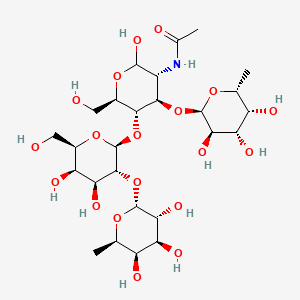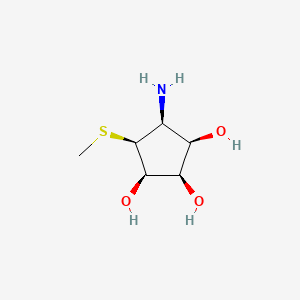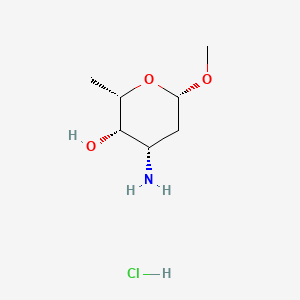
Diglycylethylenediamine, Dihydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diglycylethylenediamine, Dihydrochloride Salt is a chemical compound with the molecular formula C5H14Cl2N4O2 and a molecular weight of 233.1 g/mol . It is also known by its alternate name, N,N’-1,2-Ethanediyl-bis [2’,2’'-amino]acetamide dihydrochloride . This compound is typically found in a solid, white crystalline form and is soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diglycylethylenediamine, Dihydrochloride Salt involves the reaction of ethylenediamine with glycine in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization and stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Diglycylethylenediamine, Dihydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various amides, amines, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Diglycylethylenediamine, Dihydrochloride Salt is used as a reagent in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Wirkmechanismus
The mechanism of action of Diglycylethylenediamine, Dihydrochloride Salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler diamine with similar reactivity but lacks the additional functional groups present in Diglycylethylenediamine, Dihydrochloride Salt.
Glycine: An amino acid that is a precursor in the synthesis of this compound.
N,N’-Ethylenebis(acetamide): A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its solubility in water and stability under various conditions make it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-amino-N-(1,4-diamino-3-oxobutan-2-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.2ClH/c7-1-4(5(11)2-8)10-6(12)3-9;;/h4H,1-3,7-9H2,(H,10,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAVCOAEETZHFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CN)NC(=O)CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

